molecular formula C10H10N2OS B2949541 (Z)-4-(p-tolylimino)thiazolidin-2-one CAS No. 19387-58-7

(Z)-4-(p-tolylimino)thiazolidin-2-one

Cat. No. B2949541
CAS RN: 19387-58-7
M. Wt: 206.26
InChI Key: ZIQDYXWSHIAQEP-UHFFFAOYSA-N
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Description

(Z)-4-(p-tolylimino)thiazolidin-2-one, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its unique properties. TTA is a thiazolidinone derivative that has been shown to have various biological activities, making it a valuable tool for researchers in different fields.

Mechanism of Action

TTA exerts its effects through various mechanisms. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TTA also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects. It has been found to decrease blood glucose levels and improve insulin sensitivity in diabetic animal models. TTA also has anti-inflammatory effects, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis. Additionally, TTA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TTA in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and reduces the risk of side effects. However, TTA has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for TTA research. One potential area of study is its use in the treatment of neurodegenerative diseases. TTA has been shown to have neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these diseases. Additionally, TTA has been found to have anticancer properties, and future studies may explore its use in combination with other anticancer agents. Finally, more research is needed to fully understand the mechanisms of action of TTA and its potential use in treating various diseases.

Synthesis Methods

TTA can be synthesized through a simple one-pot reaction between p-toluidine and 2-thioxothiazolidin-4-one in the presence of an acid catalyst. This method is cost-effective and yields high purity TTA.

Scientific Research Applications

TTA has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. TTA has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(4-methylphenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDYXWSHIAQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322096
Record name 4-(4-methylphenyl)imino-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-4-(p-tolylimino)thiazolidin-2-one

CAS RN

19387-58-7
Record name 4-(4-methylphenyl)imino-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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